

Physical properties: boiling point, density, refractive index

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Tributylstanny)thiazole*

Cat. No.: *B110552*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Ethanol: Boiling Point, Density, and Refractive Index

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of common solvents is paramount for formulation, quality control, and regulatory compliance. This technical guide provides a detailed overview of three critical physical properties of ethanol: boiling point, density, and refractive index. It includes standardized experimental protocols for their determination and presents the data in a clear, comparative format.

Core Physical Properties of Ethanol

Ethanol (C_2H_5OH) is a widely used solvent and excipient in the pharmaceutical industry.^[1] Its physical characteristics are well-defined, and their accurate measurement is crucial for ensuring the purity and consistency of materials.

A summary of the key physical properties of ethanol is presented below. These values are dependent on temperature and pressure, and the conditions for measurement are noted where available.

Physical Property	Value	Conditions
Boiling Point	78 °C	Standard atmospheric pressure
Density	0.78576 g/cm ³	25 °C
Refractive Index	1.361	20 °C (Sodium D line, 589.3 nm)
	1.3595	25 °C

Note: The literature boiling point of ethanol is widely cited as 78°C. Experimental values may vary slightly based on atmospheric pressure and experimental setup.[\[2\]](#) One study noted an experimental boiling point of 76°C at 765 mm Hg.[\[2\]](#) The density and refractive index values are also temperature-dependent.[\[3\]](#)

Experimental Protocols

Accurate determination of these physical properties requires standardized and validated methodologies. The following sections detail common experimental protocols for measuring the boiling point, density, and refractive index of ethanol.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles.[\[1\]](#)

This method is suitable for larger sample volumes and can simultaneously serve as a purification step.[\[1\]](#)[\[4\]](#)

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling stones or a stir bar.[\[4\]](#)
- Procedure:
 - Assemble the distillation apparatus.[\[1\]](#)

- Place at least 5 mL of the ethanol sample into the distilling flask, along with a few boiling stones to ensure smooth boiling.[4]
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- Begin heating the flask.[1]
- Record the temperature when the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.[4]
- Record the barometric pressure.[2]

This method is advantageous when working with small sample volumes (less than 0.5 mL).[2]

- Apparatus: Thiele tube, thermometer, small glass vial (Durham tube), capillary tube (sealed at one end), rubber band, and a heat source.[2]
- Procedure:
 - Attach a small vial containing about 0.25-0.5 mL of the ethanol sample to a thermometer using a rubber band. The bottom of the vial should be flush with the thermometer bulb.[2]
 - Place a capillary tube, with the open end down, into the vial.[2]
 - Insert the thermometer assembly into a Thiele tube containing heating oil.
 - Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[2]
 - Remove the heat and allow the apparatus to cool.[2]
 - The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a digital density meter or a pycnometer.

This is a modern and highly accurate method.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

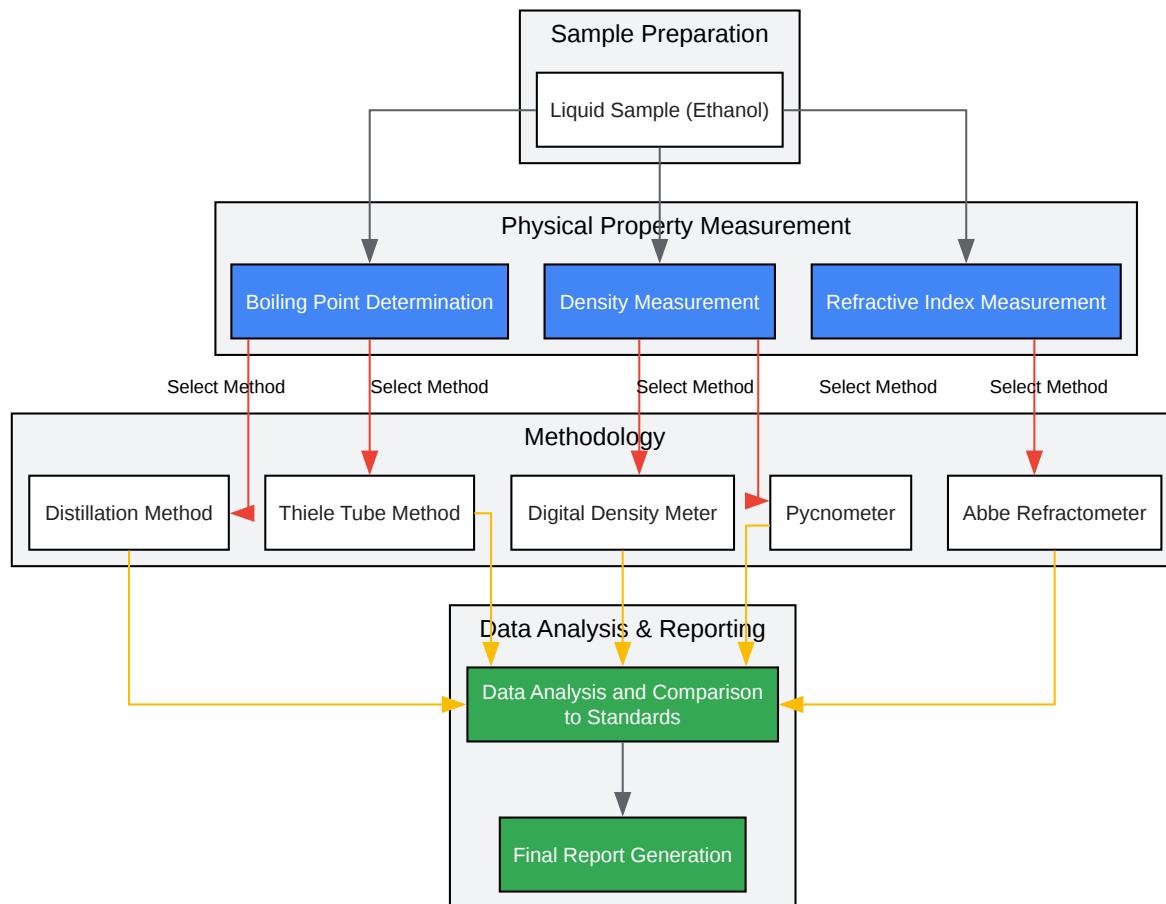
- Apparatus: A digital density meter equipped with an oscillating U-tube.
- Principle: A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the frequency of oscillation, which is directly related to the density of the sample.
- Procedure:
 - Calibrate the instrument with dry air and deionized water.
 - Ensure the measuring cell (U-tube) is clean and dry.
 - Inject the ethanol sample into the cell, ensuring no air bubbles are present.[\[8\]](#)
 - Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20°C or 25°C).
 - The instrument will display the density value, typically in g/cm³ or kg/m³.[\[8\]](#)

This is a classical and reliable gravimetric method.

- Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.
- Procedure:
 - Carefully clean and dry the pycnometer and weigh it empty.
 - Fill the pycnometer with the ethanol sample, ensuring the liquid reaches the calibration mark. Use a constant temperature bath to bring the sample to the desired temperature.
 - Weigh the filled pycnometer.

- The density is calculated by dividing the mass of the ethanol (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index


The refractive index is a dimensionless number that describes how light propagates through a substance.^[9] It is a characteristic property that can be used to identify a substance or determine its purity.

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.^{[9][10]}

- Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (often built-in, corresponding to the sodium D-line).^[9]
- Procedure:
 - Ensure the prisms of the refractometer are clean.
 - Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
 - Place a few drops of the ethanol sample onto the lower prism.^[11]
 - Close the prisms.
 - Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (e.g., 20°C).^{[9][12]}
 - Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
 - Read the refractive index value from the scale, typically to four decimal places.^{[4][9]}

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid sample like ethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Fuel Ethanol Certification | ASTM [astm.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. cit.vfu.cz [cit.vfu.cz]
- 10. scribd.com [scribd.com]
- 11. How to use a refractometer to measure alcohol content [xylemanalytics.com]
- 12. epj-conferences.org [epj-conferences.org]
- To cite this document: BenchChem. [Physical properties: boiling point, density, refractive index]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110552#physical-properties-boiling-point-density-refractive-index>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com